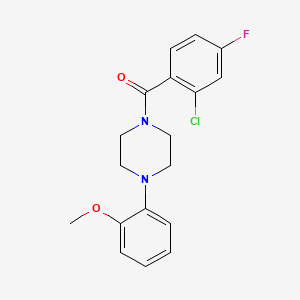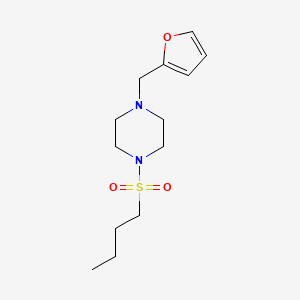
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as MNBA, is a chemical compound that has been studied extensively for its potential use in scientific research. MNBA belongs to the family of acrylonitriles, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of protein kinase activity. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell survival and proliferation. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the growth of tumors in animal models. In addition, 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for use in lab experiments, including its potent cytotoxic activity against a range of cancer cell lines and its ability to inhibit protein kinase activity. However, 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, including the development of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile analogs with improved pharmacokinetic properties and the evaluation of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in combination with other anticancer drugs. In addition, the mechanism of action of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile should be further elucidated to better understand its potential use in cancer therapy. Finally, the safety and efficacy of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile should be evaluated in clinical trials to determine its potential as a therapeutic agent.
Synthesemethoden
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is synthesized through a multi-step process involving the reaction of 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile with 2-methoxy-5-nitrobenzaldehyde in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. The synthesis method of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential use in a variety of scientific research applications, including cancer research, drug discovery, and medicinal chemistry. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been studied for its ability to inhibit protein kinase activity, which is involved in a variety of cellular processes.
Eigenschaften
IUPAC Name |
(Z)-3-(2-methoxy-5-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-11-3-5-15-16(7-11)21-18(20-15)13(10-19)8-12-9-14(22(23)24)4-6-17(12)25-2/h3-9H,1-2H3,(H,20,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJYRRPWCFFQDI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
![N,N,2-trimethyl-7-(morpholin-4-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378587.png)
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5378592.png)
![1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5378596.png)
![2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5378597.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)


![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)